molecular formula C35H34N2O4 B323580 N,N'-bis(4-benzoylphenyl)nonanediamide

N,N'-bis(4-benzoylphenyl)nonanediamide

Cat. No.: B323580
M. Wt: 546.7 g/mol
InChI Key: JWIMVAUFLGLLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-Benzoylphenyl)nonanediamide is a bisamide compound characterized by a nonanediamide core flanked by two 4-benzoylphenyl groups. Below, we compare its hypothetical properties and activities to structurally related bisamide derivatives.

Properties

Molecular Formula

C35H34N2O4

Molecular Weight

546.7 g/mol

IUPAC Name

N,N//'-bis(4-benzoylphenyl)nonanediamide

InChI

InChI=1S/C35H34N2O4/c38-32(36-30-22-18-28(19-23-30)34(40)26-12-6-4-7-13-26)16-10-2-1-3-11-17-33(39)37-31-24-20-29(21-25-31)35(41)27-14-8-5-9-15-27/h4-9,12-15,18-25H,1-3,10-11,16-17H2,(H,36,38)(H,37,39)

InChI Key

JWIMVAUFLGLLAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Bisamide Compounds
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (g/L) LogP References
N,N'-bis(4-Benzoylphenyl)nonanediamide 4-Benzoylphenyl ~530 (estimated) ~200–250 (est.) Low (est.) ~4.5 (est.)
Adelmidrol (N,N'-bis(2-Hydroxyethyl)nonanediamide) 2-Hydroxyethyl 274.36 132–134 60 (25°C) -0.3
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) Chlorophenyl, trifluoromethyl 611.5 ~3.8 (est.)
N-(4-Benzoylphenyl)pyrrole-2-carboxamide Pyrrole-2-carboxamide ~310 (estimated) Moderate ~2.5 (est.)

Key Observations :

  • Lipophilicity : The 4-benzoylphenyl groups in the target compound likely increase lipophilicity (estimated LogP ~4.5) compared to Adelmidrol (LogP -0.3), which has polar hydroxyethyl groups. This difference may influence membrane permeability and bioavailability .
  • Solubility : Adelmidrol’s high solubility (60 g/L) contrasts with the predicted low solubility of the target compound due to its bulky aromatic substituents, highlighting the role of polar groups in enhancing aqueous solubility.
  • Thermal Stability : The target compound’s estimated higher melting point (~200–250°C) compared to Adelmidrol (132–134°C) suggests stronger intermolecular forces (e.g., π-π stacking) from benzoylphenyl groups .
Anti-Inflammatory Potential
  • Adelmidrol: Widely used in veterinary medicine for its anti-inflammatory effects, attributed to its structural similarity to palmitoylethanolamide (PEA). Its hydroxyethyl groups facilitate interaction with inflammatory mediators .
  • N-(4-Benzoylphenyl)maleimide Derivatives : indicates that benzoylphenyl-substituted maleimides exhibit enhanced potency in cellular assays, suggesting that the benzoyl group may stabilize target binding .
Metabolic Modulation
  • N-(4-Benzoylphenyl)pyrrole-2-carboxamide : Reduces cholesterol and triglycerides in Triton WR-1339-induced hyperlipidemic rats, likely through interactions with lipid metabolism pathways .
  • Hypothetical Activity of Target Compound: The nonanediamide backbone, combined with benzoylphenyl groups, may similarly interact with lipid-regulating enzymes or receptors, though this requires experimental validation.

Critical Analysis of Structural Analogues

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with trifluoromethyl or chlorophenyl substituents () exhibit higher LogP values (~3.8) than Adelmidrol but lower than the target compound. These groups enhance metabolic stability but may reduce solubility .
  • Hybrid Structures: Combining nonanediamide with benzoylphenyl groups (target) and pyrrole rings () could synergize lipid-lowering and anti-inflammatory activities, though such hybrids are unexplored in the literature.

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